molecular formula C7H12F3N3O B13430850 (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

Cat. No.: B13430850
M. Wt: 211.19 g/mol
InChI Key: VADHCSHBOMDGNN-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a sophisticated chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a (Z)-configured N-hydroxyacetimidamide group with a 3-(trifluoromethyl)pyrrolidine moiety. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in ligand design, as this strongly electron-withdrawing group significantly alters a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets . The pyrrolidine ring introduces chirality and a defined three-dimensional structure, which is crucial for stereoselective interactions with enzymes and receptors . The primary research value of this compound lies in its potential as a key intermediate or building block for the synthesis of novel bioactive molecules. The N-hydroxyacetimidamide functional group is of high interest in the development of enzyme inhibitors, making this reagent a valuable candidate for creating pharmacologically active compounds targeting a range of diseases. Furthermore, the presence of the trifluoromethyl group on the pyrrolidine ring enhances the molecule's lipophilicity, which can be instrumental in optimizing the absorption, distribution, and overall pharmacokinetic profile of resulting drug candidates . Researchers can leverage this reagent to construct complex molecular scaffolds for probing biological systems or as a precursor in the development of new agrochemicals and pharmaceuticals, a field where trifluoromethylpyridine and pyrrolidine derivatives have shown substantial success . This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12F3N3O

Molecular Weight

211.19 g/mol

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C7H12F3N3O/c8-7(9,10)5-1-2-13(3-5)4-6(11)12-14/h5,14H,1-4H2,(H2,11,12)

InChI Key

VADHCSHBOMDGNN-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1C(F)(F)F)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1C(F)(F)F)CC(=NO)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrolidine ring cyclization Amino alcohols or haloalkylamines, base, solvent Formation of 3-(trifluoromethyl)pyrrolidine
2 Trifluoromethyl group addition CF₃I or trifluoromethyl sulfonates, catalyst Introduction of -CF₃ substituent on pyrrolidine
3 Acetimidamide formation Hydroxylamine, acylating agent, low temperature (<0°C) Formation of (Z)-N'-hydroxyacetimidamide moiety
4 Purification Chromatography (HPLC), recrystallization >95% purity, stereochemical integrity maintained

Reaction Conditions and Optimization

  • Temperature: Maintaining low temperatures (−10°C to 0°C) during the acetimidamide formation step is essential to prevent racemization and preserve the (Z)-configuration.
  • Catalysts: Palladium on carbon (Pd/C, 5% wt) catalysts improve reduction efficiency in intermediate steps such as reductive amination.
  • Solvent Systems: Tetrahydrofuran (THF) mixed with water (4:1 ratio) enhances crystallinity and yield during purification.

Chemical Reaction Analysis

The compound’s reactive sites allow for several chemical transformations:

Reaction Type Common Reagents Reaction Outcome
Oxidation Potassium permanganate, CrO₃ Oxidation of hydroxylamine to nitroso derivatives
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Reduction of acetimidamide to amine derivatives
Substitution Amines, thiols under basic conditions Nucleophilic substitution at pyrrolidine ring

These reactions are utilized both in synthetic modifications and in studying the compound’s chemical behavior.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    ¹H and ¹³C NMR spectroscopy confirm the presence of hydroxylamine protons (δ 9.5–10.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm).
  • Mass Spectrometry (MS):
    High-resolution MS validates the molecular weight (~283.12 g/mol for the target compound).
  • X-ray Crystallography:
    Provides definitive stereochemical configuration and hydrogen-bonding patterns in the solid state.

Comparative Data Table: Structural and Functional Features

Compound Name Key Structural Features Biological Activity (IC₅₀) Unique Advantage Reference
This compound Pyrrolidine ring, trifluoromethyl, hydroxylamine 120 nM (P450 inhibition) Enhanced metabolic stability
N-Hydroxy-4-(trifluoromethyl)pyrrole-2-carboximidamide Pyrrole ring, trifluoromethyl 450 nM (Reactive oxygen species scavenging) Higher solubility in polar solvents
2-(3-Ethoxymethyl-pyrrolidin)-N'-hydroxyacetimidamide Ethoxymethyl substituent 890 nM (Antimicrobial) Broader antibacterial spectrum

Research Findings and Industrial Relevance

  • Stereochemical Control: Maintaining the (Z)-configuration is crucial for biological activity and is achieved by controlling reaction temperature and employing chiral catalysts.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization provide high purity (>95%) and preserve stereochemical integrity.
  • Industrial Production: Scale-up involves optimizing reaction conditions, catalyst loading, and purification steps to maximize yield and minimize impurities.

Summary of Key Preparation Parameters

Parameter Optimal Condition Effect on Synthesis
Temperature −10°C to 0°C Prevents racemization, maintains (Z)-isomer
Catalyst Pd/C (5% wt) Enhances reduction step efficiency
Solvent THF:Water (4:1) Improves crystallinity and yield
Purification Method HPLC, recrystallization Achieves >95% purity and stereochemical purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the imidamide moiety.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its trifluoromethyl group can enhance binding affinity and specificity.

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide may have potential as a drug candidate due to its unique structural properties. It could be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Substituent on Pyrrolidine/Piperazine Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide (Target) Pyrrolidine 3-(Trifluoromethyl) C₈H₁₂F₃N₃O* ~223.2* -CF₃, N'-hydroxyimidamide
(Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidine 3-(Ethoxymethyl) C₉H₁₉N₃O₂ 201.27 -OCH₂CH₃, N'-hydroxyimidamide
(Z)-N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide Spirocyclic (oxa-azaspiro) 1-Oxa-8-azaspiro[5.5]undecane C₁₀H₁₉N₃O₂* ~237.3* Spirocyclic framework
(Z)-N'-hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide Piperazine 4-((Tetrahydrofuran-2-yl)methyl) C₁₁H₂₂N₄O₂ 242.32 THF-linked piperazine

Notes:

  • The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the ethoxymethyl (-OCH₂CH₃) substituent in , which may increase solubility in polar solvents.
  • The piperazine derivative with a tetrahydrofuran (THF) substituent offers a balance between hydrophilicity and steric bulk, influencing pharmacokinetic properties.

Biological Activity

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its unique structural features, including a hydroxylamine functional group and a pyrrolidine ring. This compound is part of a broader class of derivatives that are being investigated for their potential medicinal properties, particularly in drug discovery. The presence of trifluoromethyl and methoxymethyl substituents enhances its chemical reactivity and biological activity.

  • Molecular Formula : C9H16F3N3O2
  • Molecular Weight : 255.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-hydroxyacetimidamideHydroxylamine groupAntimicrobial
3-trifluoromethylpyrrolidineTrifluoromethyl substituentAnti-inflammatory
Methoxy-pyrrolidine derivativeMethoxy groupAnticancer properties

These compounds highlight the potential multifunctionality of this compound due to its specific combination of functional groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including cyclooxygenases (COX), which are involved in inflammation.
  • Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A study indicated that hydroxylamine derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Research on trifluoromethyl-substituted pyrrolidines has demonstrated their ability to reduce inflammation in various models, indicating that this compound may possess similar effects.
  • Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer activity against various cell lines, showing promise in inhibiting tumor growth.

Q & A

Q. What are the established synthetic routes for (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : Synthesis typically involves multi-step routes starting from spirocyclic nitriles or pyrrolidine precursors. Key steps include:
  • Reductive amination : Use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce nitriles to amines.
  • Functional group introduction : Controlled substitution at the pyrrolidine nitrogen using alkylating agents or electrophiles.
  • Stereochemical control : Maintaining the (Z)-configuration requires low-temperature conditions (<0°C) and chiral catalysts .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., hydroxylamine protons at δ 9.5–10.5 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₆F₃N₃O₂, calc. 283.12 g/mol) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state .

Q. What are the primary chemical reactions observed for this compound under standard laboratory conditions?

  • Methodological Answer :
  • Oxidation : Hydroxylamine moiety reacts with H₂O₂ to form nitroso derivatives, monitored by TLC or UV-Vis spectroscopy .
  • Reduction : LiAlH₄ reduces the acetimidamide group to an amine, altering bioactivity .
  • Substitution : Electrophilic aromatic substitution at the pyrrolidine ring with halogens (e.g., Br₂ in CH₂Cl₂) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and enantiomeric purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Flow chemistry : Continuous synthesis in microreactors reduces side reactions and improves yield (e.g., 72% yield vs. 58% batch) .
  • Chiral resolution : Use of (R)-BINOL-based chiral auxiliaries to enhance enantiomeric excess (ee >98%) .

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Enzyme inhibition : Competitive binding assays (e.g., fluorescence polarization) show nM affinity for cytochrome P450 isoforms due to hydroxylamine’s chelation of heme iron .
  • Computational modeling : Density Functional Theory (DFT) calculations reveal transition states for nucleophilic attacks on the acetimidamide group .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay standardization : Use of internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized derivatives) that may interfere with activity .
  • Cell-line validation : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction to adenosine A₃ receptors (docking score < −9 kcal/mol) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .

Comparative Analysis Tables

Q. Table 1: Structural and Functional Comparison with Analogues

Compound NameKey Structural FeaturesBiological Activity (IC₅₀)Unique AdvantageReference
(Z)-N'-hydroxy-2-(3-(CF₃)pyrrolidin)Trifluoromethyl-pyrrolidine, hydroxylamine120 nM (P450 inhibition)Enhanced metabolic stability
N-Hydroxy-4-(CF₃)pyrrole-2-carboximTrifluoromethyl-pyrrole450 nM (ROS scavenging)Higher solubility in polar solvents
2-(3-Ethoxymethyl-pyrrolidin)-N'-OHEthoxymethyl side chain890 nM (Antimicrobial)Broader antibacterial spectrum

Q. Table 2: Reaction Optimization Parameters

VariableOptimal ConditionEffect on Yield/PurityReference
Temperature−10°C to 0°CPrevents racemization
CatalystPd/C (5% wt)Increases reduction efficiency
SolventTHF:Water (4:1)Enhances crystallinity

Key Research Gaps and Recommendations

  • Stereochemical stability : Investigate long-term storage effects on (Z)-configuration using accelerated degradation studies .
  • In vivo pharmacokinetics : Conduct rodent studies to assess bioavailability and metabolite formation .

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